S100A2-p53-IN-1

Pancreatic Cancer Cytotoxicity GI50

Researchers often face batch-to-batch variability and off-target activity with unvalidated S100A2-p53 inhibitors. S100A2-p53-IN-1 is a defined 3,5-bis(trifluoromethyl)benzenesulfonamide derivative optimized for reproducible disruption of the S100A2-p53 protein-protein interaction. - Proven low-micromolar GI50 (1.2-3.4 μM) in MiaPaCa-2 pancreatic cancer cells. - Serves as a critical benchmark control for high-throughput screening and SAR studies. - Ensures cross-study comparability by eliminating potency discrepancies of early triazole leads.

Molecular Formula C20H20F6N2O4S
Molecular Weight 498.4 g/mol
Cat. No. B12423267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS100A2-p53-IN-1
Molecular FormulaC20H20F6N2O4S
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2
InChIKeyJYSRREBPWYOTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S100A2-p53-IN-1: Chemical Profile & Classification for Pancreatic Cancer Research


S100A2-p53-IN-1 (CAS 2766609-08-7) is a synthetic small-molecule inhibitor specifically designed to disrupt the protein-protein interaction (PPI) between the calcium-binding protein S100A2 and the tumor suppressor p53 [1]. It is classified as a 3,5-bis(trifluoromethyl)benzenesulfonamide derivative and is primarily utilized as a chemical probe in pancreatic cancer research, where S100A2 is validated as being significantly upregulated and contributing to oncogenesis [2]. The compound is available from several reputable biochemical vendors for research use only, with reported activity specifically characterized in the MiaPaCa-2 pancreatic cancer cell line .

Target S100A2-p53 PPI disruption probe
Model Pancreatic cancer cell-line research
Characterization Vendor-reported GI50 range consistency

S100A2-p53-IN-1: Substitution Risks & Structural Specificity


Substituting S100A2-p53-IN-1 with other in-class S100A2-p53 inhibitors or general p53 modulators is not scientifically valid due to significant variability in both molecular structure and resultant anti-proliferative potency. The published structure-activity relationship (SAR) for this chemotype demonstrates that modifications to the central alkyl spacer and terminal substituents profoundly impact cytotoxicity [1]. For instance, early triazole-based leads targeting the same interaction exhibited GI50 values of ~50 μM in identical cell lines, while optimization of the bis(trifluoromethyl)benzenesulfonamide core yielded compounds with >10-fold improvements in potency [2]. Using a non-validated analog or a different chemical series without verifying its specific GI50 against the S100A2-expressing model can lead to false negatives or misinterpretation of the target's therapeutic window, thereby compromising experimental reproducibility and procurement efficiency .

Chemotype mismatch SAR-reported spacer or substituent changes may alter target engagement
Potency context Early chemotype leads show substantially lower cell-based activity in the same model
Batch validation Unvalidated analog GI50 may shift assay interpretation and reproducibility

S100A2-p53-IN-1 Evidence Guide for Procurement


Cytotoxic Potency in Pancreatic Cancer Models

S100A2-p53-IN-1 demonstrates significantly improved anti-proliferative activity in the MiaPaCa-2 pancreatic cancer cell line compared to the first-generation triazole-based lead compound targeting the same S100A2-p53 interaction. The target compound achieves a growth inhibition of 50% (GI50) in the range of 1.2–3.4 μM . In contrast, the initial in silico-predicted lead compound (1) from a distinct chemical series exhibited markedly lower potency, functioning as a ~50 μM growth inhibitor in the identical MiaPaCa-2 cell line [1].

Potency comparison
Head-to-head
GI50 1.2–3.4 μM vs ~50 μM
Reported >14-fold higher cell-model response
MiaPaCa-2 cell line; cytotoxicity assay context
Pancreatic Cancer Cytotoxicity GI50 S100A2-p53 PPI

Consistent Potency and Reproducibility

S100A2-p53-IN-1 exhibits a narrow and consistent GI50 range of 1.2–3.4 μM against the MiaPaCa-2 pancreatic cancer cell line, as documented across multiple independent vendor characterizations and the originating research . This narrow range contrasts with the broader, less defined activity often seen with early chemical probes, providing a defined potency window. Earlier sulfonamide leads, such as compound 1 (N-(6-((4-bromo-benzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide), demonstrated a single-point GI50 of 2.97 μM in the same cell line, which falls at the higher end of S100A2-p53-IN-1's reported range [1].

Potency range
Cross-study comparable
1.2–3.4 μM
Defined GI50 window supports dose-response design
Earlier lead single value 2.97 μM at upper bound
S100A2-p53 IN-1 GI50 Range Reproducibility Pancreatic Cancer

Optimized Structural Core for Target Engagement

The chemotype of S100A2-p53-IN-1 incorporates a 3,5-bis(trifluoromethyl)benzenesulfonamide core and an optimized alkyl spacer, structural features identified as critical for high-affinity binding to the S100A2-p53 groove. Structure-activity relationship (SAR) studies across a focused library of 24 related compounds demonstrated that this specific bis-CF3 substitution and propyl diamine spacer are optimal for anti-proliferative activity, while N-methylation or spacer contraction to an ethyl chain proved detrimental, reducing activity by 5.5- to 10-fold [1]. This validated SAR supports the compound's enhanced engagement with the target compared to analogs lacking these optimized features.

Structural optimization
Class-level inference
3,5-bis(CF3)benzenesulfonamide + propyl spacer
SAR-reported optimal pharmacophore for target engagement
>5-fold activity loss with non-optimized features
S100A2-p53 PPI Binding Mode Structure-Activity Relationship Sulfonamide

Preferential Cytotoxicity in S100A2-Expressing Cell Models

The cytotoxicity of compounds in this chemotype series, including S100A2-p53-IN-1, demonstrates a positive correlation with endogenous S100A2 expression levels in pancreatic cancer cell lines. The MiaPaCa-2 cell line, which exhibits high endogenous S100A2 expression, is particularly sensitive to inhibition by this series, yielding GI50 values in the low micromolar range (1.2–3.4 μM) . This contrasts with cell lines with lower S100A2 expression, where reduced sensitivity is observed, supporting that the anti-proliferative effect is mediated through target engagement rather than general cytotoxicity [1].

Expression-dependent activity
Class-level inference
Correlated with endogenous S100A2 levels
Supports target-mediated rather than general cytotoxicity
Cell-line panel; context-dependent response
S100A2 Expression Selectivity MiaPaCa-2 Target Engagement

S100A2-p53-IN-1 Research and Industrial Applications


S100A2-p53 PPI Validation in Pancreatic Cancer

S100A2-p53-IN-1 is optimally employed as a chemical probe in pancreatic cancer cell models (e.g., MiaPaCa-2, BxPC-3) to validate the biological consequence of disrupting the S100A2-p53 interaction. Its consistent low-micromolar GI50 range (1.2–3.4 μM) provides a reliable window for observing anti-proliferative effects that are correlated with S100A2 expression levels . Procurement of this specific inhibitor ensures that observed phenotypic changes can be confidently attributed to S100A2-p53 pathway modulation rather than off-target effects associated with less optimized analogs [1].

Reference Standard for Inhibitor Screening

Due to its defined potency and the extensive published SAR surrounding its chemotype, S100A2-p53-IN-1 serves as a critical reference control in high-throughput screening campaigns aimed at discovering novel S100A2-p53 PPI inhibitors. Its known GI50 range provides a benchmark for assay validation and hit-to-lead progression, allowing researchers to quantitatively assess the relative efficacy of new chemical entities . Using a standardized reference compound with vendor-documented activity ensures cross-study comparability and reproducibility in screening data .

p53 Reactivation in S100A2-Overexpressing Tumors

This inhibitor is suited for detailed mechanistic studies exploring how disruption of the S100A2-p53 complex restores p53 transcriptional activity and tumor suppressor function. The compound's optimized structure, featuring the 3,5-bis(trifluoromethyl)benzenesulfonamide core and propyl spacer essential for binding groove engagement, makes it a preferred tool for probing downstream p53 target gene expression and apoptosis induction specifically in S100A2-overexpressing contexts [1]. Its application can help delineate the signaling pathways impacted by S100A2-p53 complex formation in pancreatic and potentially other S100A2-positive cancers.

Focused Library Development and SAR Expansion

For medicinal chemistry groups, S100A2-p53-IN-1 represents a validated starting point for further focused library synthesis and SAR exploration. Its well-characterized cytotoxic profile and defined GI50 range facilitate the design of next-generation analogs with improved potency, selectivity, or pharmacokinetic properties . Procuring the exact compound used in the foundational SAR studies ensures that new synthetic efforts are benchmarked against the original, peer-reviewed data, thereby accelerating the optimization cycle [1].

Application
Selection Property
Validation Focus
S100A2-p53 PPI probe studies
Pathway-specific probe characterization
Cell-model endpoint reproducibility
Inhibitor screening reference
Defined GI50 benchmark
Assay cross-study comparability
p53 pathway reactivation studies
Target-engagement optimized chemotype
Downstream p53 target gene expression
SAR-focused library expansion
Reported chemotype core
Potency and selectivity optimization cycle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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